molecular formula C17H16ClN5O4 B14754004 N6-Benzoyl-2'-chloro-2'-deoxyadenosine

N6-Benzoyl-2'-chloro-2'-deoxyadenosine

Cat. No.: B14754004
M. Wt: 389.8 g/mol
InChI Key: OARKVHSQGFEPBV-UHFFFAOYSA-N
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Description

N6-Benzoyl-2’-chloro-2’-deoxyadenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is particularly significant in cancer research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-2’-chloro-2’-deoxyadenosine typically involves the following steps:

    Starting Material: The synthesis begins with 2’-deoxyadenosine.

    Chlorination: The 2’-deoxyadenosine undergoes chlorination to introduce the chloro group at the 2’ position.

    Benzoylation: The chlorinated product is then subjected to benzoylation to introduce the benzoyl group at the N6 position.

Industrial Production Methods: Industrial production methods for N6-Benzoyl-2’-chloro-2’-deoxyadenosine involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during the chlorination and benzoylation steps .

Types of Reactions:

    Substitution Reactions: N6-Benzoyl-2’-chloro-2’-deoxyadenosine can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Scientific Research Applications

N6-Benzoyl-2’-chloro-2’-deoxyadenosine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N6-Benzoyl-2’-chloro-2’-deoxyadenosine involves the inhibition of DNA synthesis. The compound incorporates into the DNA strand during replication, leading to chain termination. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

    N6-Benzoyl-2’-deoxyadenosine: Lacks the chloro group but shares similar antitumor properties.

    2’-Fluoro-2’-deoxyadenosine: Contains a fluoro group instead of a chloro group, with comparable biological activity.

Uniqueness: N6-Benzoyl-2’-chloro-2’-deoxyadenosine is unique due to the presence of both the benzoyl and chloro groups, which enhance its antitumor activity and specificity for targeting indolent lymphoid malignancies .

Properties

Molecular Formula

C17H16ClN5O4

Molecular Weight

389.8 g/mol

IUPAC Name

N-[9-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H16ClN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)

InChI Key

OARKVHSQGFEPBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)Cl

Origin of Product

United States

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